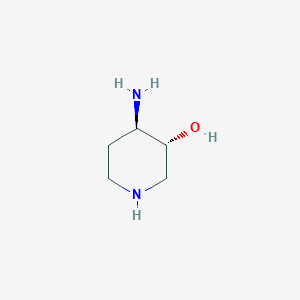

(3r,4r)-4-Aminopiperidin-3-ol

Description

Contextualization of Piperidine (B6355638) Scaffolds in Natural Products and Synthetic Analogs

The piperidine nucleus, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the architecture of a vast number of biologically active molecules. researchgate.netencyclopedia.pub It is a structural feature found in a wide array of natural alkaloids and is a key component in numerous synthetic drugs, spanning over twenty classes of pharmaceuticals. researchgate.netencyclopedia.pub The prevalence of this scaffold can be attributed to its ability to introduce a basic nitrogen atom, which can be crucial for receptor binding and for modulating the physicochemical properties of a molecule to enhance its pharmacokinetic profile. beilstein-journals.org

The piperidine ring is not merely a passive structural element; it often forms part of the pharmacophore itself, the essential part of a molecule's structure responsible for its biological activity. beilstein-journals.org Its derivatives are integral to drugs with a broad spectrum of therapeutic applications, including analgesics, antipsychotics, and antihistamines. researchgate.net The versatility of the piperidine scaffold allows for a wide range of substitutions, leading to a diverse array of pharmacological effects. For instance, the 1,4-disubstitution pattern is common due to more straightforward synthetic access and fewer stereochemical complications. acs.org However, strategic substitution at other positions can lead to compounds with enhanced biological activity. acs.org

Table 1: Examples of Piperidine-Containing Drugs and Natural Products

| Compound | Class | Significance |

| Donepezil | Acetylcholinesterase Inhibitor | Used in the treatment of Alzheimer's disease; contains a 1,4-disubstituted piperidine core. acs.orgnih.gov |

| Tofacitinib | Janus Kinase (JAK) Inhibitor | An immunosuppressant used for conditions like rheumatoid arthritis and psoriasis. derpharmachemica.comgoogle.com |

| Solifenacin | Muscarinic Receptor Antagonist | Used to treat overactive bladder. beilstein-journals.org |

| Atropine | Anticholinergic | A natural alkaloid used for various medical purposes, including treating bradycardia. encyclopedia.pub |

| Morphine | Opioid Analgesic | A potent pain reliever and a classic example of a complex natural product containing a piperidine ring. encyclopedia.pub |

Significance of Chiral Aminohydroxylated Piperidines as Key Intermediates

The introduction of both amino and hydroxyl groups onto the piperidine ring, particularly with defined stereochemistry, gives rise to chiral aminohydroxylated piperidines. These compounds are of paramount importance as they serve as versatile intermediates in the synthesis of complex and biologically active molecules. arkat-usa.orgresearchgate.net The presence of the amino and hydroxyl groups in a specific spatial arrangement allows for the creation of molecules that can mimic natural ligands, such as sugars, and interact with biological targets with high specificity. arkat-usa.org

These chiral building blocks are particularly valuable in the synthesis of iminosugars, a class of compounds known to be potent inhibitors of glycosidases and other related enzymes. arkat-usa.org By selectively inhibiting these enzymes, aminohydroxylated piperidine derivatives have shown potential in the treatment of a variety of diseases. The stereochemistry of these substituents is crucial, as different isomers can exhibit vastly different biological activities. For example, the relative orientation of the amino and hydroxyl groups can lead to selective inhibition of different types of glycosidases. arkat-usa.org

The synthesis of enantiomerically pure amino alcohols is a significant area of research in organic chemistry. rsc.org These compounds are not only important for their potential therapeutic applications but are also used as chiral auxiliaries and ligands in asymmetric synthesis, further highlighting their importance in the field. arkat-usa.orgrsc.org

Overview of (3R,4R)-4-Aminopiperidin-3-ol as a Stereochemically Defined Building Block

This compound is a specific stereoisomer of 4-amino-3-hydroxypiperidine, where the amino and hydroxyl groups are in a trans configuration on a piperidine ring with a defined absolute stereochemistry. This precise three-dimensional arrangement makes it a highly valuable chiral building block for the synthesis of complex pharmaceutical agents. arkat-usa.orgresearchgate.net Its utility stems from the presence of multiple functional groups—a primary amine, a secondary amine within the ring, and a hydroxyl group—which can be selectively modified to build more complex molecular architectures.

The synthesis of enantiomerically pure this compound and its derivatives is a key focus for synthetic chemists. arkat-usa.orgresearchgate.net One common strategy involves the stereoselective ring-opening of a chiral epoxide precursor, such as (3R,4S)-3,4-epoxypiperidine, with an amine. arkat-usa.orgresearchgate.net This method allows for the controlled installation of the amino group, leading to the desired trans amino alcohol. The absolute stereochemistry of the resulting product can be confirmed through methods like single-crystal X-ray analysis. arkat-usa.orgresearchgate.net

The Boc-protected derivative, tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, is a commonly used intermediate in synthetic campaigns. lookchem.com The Boc (tert-butoxycarbonyl) group protects the ring nitrogen, allowing for selective reactions at the other functional groups. This protected form is a versatile tool for medicinal chemists in the development of new drug candidates with improved efficacy, safety, and pharmacokinetic profiles. lookchem.com

Table 2: Physicochemical Properties of this compound and a Key Derivative

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | 1007596-94-2 | C₅H₁₂N₂O | 116.16 | Chiral, trans-amino alcohol, building block. chemicalregister.com |

| tert-Butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate | 1007596-95-3 | C₁₀H₂₀N₂O₃ | 216.28 | Boc-protected, versatile synthetic intermediate. lookchem.com |

The strategic use of this compound and its derivatives allows for the construction of novel, stereochemically defined molecules with the potential for a wide range of biological activities, making it a compound of significant interest in contemporary drug discovery and organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3R,4R)-4-aminopiperidin-3-ol |

InChI |

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2/t4-,5-/m1/s1 |

InChI Key |

UVBKPWNFXFUDOU-RFZPGFLSSA-N |

Isomeric SMILES |

C1CNC[C@H]([C@@H]1N)O |

Canonical SMILES |

C1CNCC(C1N)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r,4r 4 Aminopiperidin 3 Ol

Stereoselective Approaches

The controlled installation of the two adjacent stereocenters in (3R,4R)-4-aminopiperidin-3-ol is the primary challenge in its synthesis. Stereoselective methods are therefore paramount, with epoxide ring-opening strategies and chiral pool synthesis being two prominent and effective approaches.

Epoxide Ring-Opening Strategies

The ring-opening of a suitably substituted piperidine (B6355638) epoxide serves as a powerful method to introduce the desired trans-amino alcohol functionality. The regioselectivity and stereospecificity of this reaction are critical for the successful synthesis of the target molecule.

A highly efficient method for synthesizing enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols involves the reaction of enantiopure (3R,4S)-3,4-epoxypiperidine with various amines. researchgate.netarkat-usa.org This reaction typically proceeds in the presence of a Lewis acid, such as lithium perchlorate (B79767) (LiClO₄), in a solvent like acetonitrile (B52724) (CH₃CN) at room temperature. researchgate.netarkat-usa.org The trans-opening of the epoxide ring by the amine nucleophile leads to the desired (3R,4R) stereochemistry. researchgate.netarkat-usa.org The use of different amines, such as benzylamine, (S)-1-phenylethylamine, and 2-hydroxyethylamine, allows for the synthesis of a range of N-substituted derivatives. arkat-usa.org

The absolute stereochemistry of the resulting amino alcohols has been confirmed through methods like stereochemical correlation and single-crystal X-ray analysis. researchgate.netarkat-usa.org For instance, the X-ray structure of the dihydrobromide salt of the product formed with (S)-1-phenylethylamine unambiguously established the (3R,4R) configuration. arkat-usa.org

| Amine Nucleophile | Reaction Conditions | Product Stereochemistry | Reference |

|---|---|---|---|

| Benzylamine | LiClO₄, CH₃CN, Room Temp. | (3R,4R) | arkat-usa.org |

| (S)-1-Phenylethylamine | LiClO₄, CH₃CN, Room Temp. | (3R,4R) | arkat-usa.org |

| 2-Hydroxyethylamine | LiClO₄, CH₃CN, Room Temp. | (3R,4R) | arkat-usa.org |

The regioselectivity of the epoxide ring-opening is a critical factor. In the case of N-benzyl-3,4-epoxypiperidine, the attack of a nucleophile can occur at either C3 or C4. The choice of reaction conditions can influence this regioselectivity. For instance, reactions in protic solvents like 2-propanol tend to favor the formation of 3-amino-piperidin-4-ols. researchgate.net Conversely, conducting the reaction in acetonitrile with the assistance of lithium salts, such as lithium bromide (LiBr), leads regioselectively to the desired trans-4-amino-piperidin-3-ols in high yields. researchgate.net

An efficient and scalable synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol has been described starting from the reduction of a pyridinium (B92312) salt, followed by a two-stage epoxidation and subsequent ring-opening of the epoxide with benzylamine. researchgate.netresearchgate.net This approach establishes the trans relationship between the amine and hydroxyl groups. researchgate.netresearchgate.net The resulting racemic mixture can then be resolved using classical techniques, such as salt formation with (R)-O-acetyl mandelic acid, to afford the desired enantiomer. researchgate.netresearchgate.net

Lewis acids play a pivotal role in activating the epoxide ring towards nucleophilic attack and controlling the regioselectivity of the ring-opening reaction. researchgate.netresearchgate.netmdpi.com The coordination of the Lewis acid to the epoxide oxygen atom makes the epoxide more electrophilic and thus more susceptible to attack by a nucleophile. mdpi.com

The choice of Lewis acid can significantly impact the outcome of the reaction. For example, lithium perchlorate (LiClO₄) has been shown to be effective in promoting the trans-selective opening of (3R,4S)-3,4-epoxypiperidine with amines to yield (3R,4R)-4-aminopiperidin-3-ols. researchgate.netarkat-usa.org The proposed mechanism involves the specific activation of the oxirane ring, which ensures high regio- and stereoselectivity. researchgate.net

Other Lewis acids, such as yttrium chloride (YCl₃) and magnesium chloride (MgCl₂), have also been investigated for the ring-opening of epoxides with amines. mdpi.comcolab.ws YCl₃ has been shown to be an efficient catalyst for this transformation under solvent-free conditions at room temperature, affording β-amino alcohols in good to excellent yields with high regioselectivity. mdpi.com The catalytic activity of various Lewis acidic materials, including zeolites like Sn-Beta, has also been explored, demonstrating the broad utility of Lewis acid catalysis in this context. ucdavis.eduresearchgate.net

| Lewis Acid | Substrate | Nucleophile | Key Outcome | Reference |

|---|---|---|---|---|

| LiClO₄ | (3R,4S)-3,4-Epoxypiperidine | Amines | High yield of trans-(3R,4R)-4-aminopiperidin-3-ols | researchgate.netarkat-usa.org |

| LiBr | N-Benzyl-3,4-epoxypiperidine | Amines | Regioselective formation of trans-4-amino-piperidin-3-ols | researchgate.net |

| YCl₃ | Various Epoxides | Amines | High regioselectivity under solvent-free conditions | mdpi.com |

| Sn-Beta (zeolite) | Epichlorohydrin | Methanol | High activity and regioselectivity | ucdavis.eduresearchgate.net |

Chiral Pool Synthesis

Chiral pool synthesis utilizes readily available, enantiopure natural products as starting materials to construct complex chiral molecules. This approach leverages the existing stereochemistry of the starting material, obviating the need for asymmetric induction or resolution steps.

While specific and detailed synthetic routes starting from (S)-pyroglutaminol for the synthesis of this compound are not extensively documented in the provided search results, the general principle of chiral pool synthesis from such precursors is a well-established strategy in organic chemistry. nih.gov

The use of sugars as chiral precursors is a more documented approach. For instance, 2-deoxy-D-ribose has been utilized as a starting material in the synthesis of various complex molecules, including nucleoside analogues. rsc.org The inherent chirality of 2-deoxy-D-ribose can be strategically manipulated through a series of chemical transformations to construct the desired piperidine ring with the correct stereochemistry. researchgate.net One of the evaluated synthetic strategies towards (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol exploited the existing stereochemistry in 2-deoxy-D-ribose. researchgate.net

The enzyme 2-deoxy-D-ribose-5-phosphate aldolase (B8822740) (DERA) is a powerful tool in biocatalysis for the stereoselective synthesis of various building blocks. tudelft.nl It catalyzes the C-C bond formation between acetaldehyde (B116499) and other aldehydes, and its application in the synthesis of complex molecules highlights the potential of combining enzymatic methods with traditional chemical synthesis. tudelft.nl

Asymmetric Catalysis

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering atom-economical and efficient routes to desired stereoisomers. In the context of producing stereodefined piperidine derivatives like this compound, various catalytic systems have been explored.

Rhodium(I)-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, providing a reliable method for the enantioselective reduction of prochiral olefins. rsc.orgwiley-vch.de This technology has been instrumental in the industrial synthesis of numerous chiral drugs. rsc.org The process typically involves a rhodium precursor and a chiral phosphorus ligand, which form a chiral catalyst that coordinates to the substrate and delivers hydrogen with high facial selectivity.

While direct rhodium-catalyzed asymmetric hydrogenation to form this compound is not extensively detailed in the provided results, the general applicability of this method to various functionalized alkenes suggests its potential. wiley-vch.de For instance, the hydrogenation of α-(acylamino)acrylic acids and itaconic acid derivatives using Rh(I) complexes with chiral ligands like DIPAMP and various bisphosphonites has yielded products with excellent enantioselectivity. wiley-vch.dediva-portal.org The success of these transformations highlights the potential for designing a suitable unsaturated precursor that, upon rhodium-catalyzed asymmetric hydrogenation, would yield the desired stereochemistry of the aminopiperidinol. The choice of chiral ligand is critical, with a vast library of ligands having been developed to address different substrate classes. wiley-vch.de

Table 1: Examples of Rhodium(I)-Catalyzed Asymmetric Hydrogenation

| Substrate Class | Chiral Ligand Example | Product Enantiomeric Excess (ee) |

| α-(Acylamino)acrylic acids | DIPAMP | High |

| Itaconic Acids and Derivatives | Various Bisphosphonites | Up to 99% |

| α,β-Unsaturated Nitriles | L8 | Not Specified |

| N-Aryl Imino Esters | BenzP* L4 (Nickel-catalyzed) | Up to 98% |

| Diarylmethanimines | Ir/L8 | Up to 99% |

Data sourced from multiple studies on asymmetric hydrogenation. wiley-vch.deacs.org

Beyond hydrogenation, asymmetric annulation reactions offer powerful strategies for constructing the piperidine ring with inherent stereocontrol. nih.govresearchgate.net These methods often involve the cyclization of linear precursors or multicomponent reactions. researchgate.net

One notable approach is the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines. nih.govresearchgate.net This method provides a highly enantioselective route to functionalized piperidine derivatives. nih.gov Similarly, iridium-catalyzed asymmetric formal [5+1] annulation reactions have been developed for the synthesis of chiral tetrahydropyridine (B1245486) derivatives, which can be precursors to piperidines. researchgate.net Organocatalysis also presents a viable pathway, with proline-catalyzed Mannich reactions of ketones with cyclic imines like Δ¹-piperideine yielding 2-substituted piperidines with good stereoselectivity. acs.org

Recent advancements have also focused on the dearomatization of pyridine (B92270) derivatives. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity. researchgate.net These diverse catalytic systems provide a rich toolbox for the asymmetric synthesis of complex piperidine structures.

Kinetic and Enzymatic Resolution Techniques

Kinetic resolution is a widely used strategy for separating racemic mixtures into their constituent enantiomers. rsc.orgnumberanalytics.com This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the isolation of the less reactive enantiomer in high enantiomeric excess. ub.edu

A practical route to enantiomerically pure (3R,4R)-4-aminopiperidin-3-ols involves the kinetic resolution of racemic epoxypiperidines. researchgate.net Specifically, the enantiomerically pure (3R,4S)-3,4-epoxypiperidine can be obtained through resolution and subsequently serves as a key intermediate. researchgate.net The ring-opening of this enantiopure epoxide with various amines, such as benzylamine, in the presence of a Lewis acid like lithium perchlorate, proceeds with high regioselectivity to afford the desired trans-(3R,4R)-4-aminopiperidin-3-ol derivatives. researchgate.net This approach effectively translates the stereochemical purity of the epoxide to the final amino alcohol product.

Table 2: Synthesis of this compound Derivatives from (3R,4S)-Epoxypiperidine

| Amine Reagent | Product |

| Benzylamine | (3R,4R)-1-Benzyl-4-(benzylamino)piperidin-3-ol |

| (S)-1-Phenylethylamine | (3R,4R)-1-Benzyl-4-((S)-1-phenylethylamino)piperidin-3-ol |

| 2-Hydroxyethylamine | (3R,4R)-1-Benzyl-4-((2-hydroxyethyl)amino)piperidin-3-ol |

Data derived from the reaction of enantiopure (3R,4S)-epoxypiperidine with various amines. researchgate.net

Enzymes are highly efficient and selective catalysts for kinetic resolutions. numberanalytics.com Lipases, in particular, are widely employed for the resolution of alcohols and amines through enantioselective acylation or hydrolysis. nih.govresearchgate.netresearchgate.net Candida antarctica lipase (B570770) B (CALB) is a prominent biocatalyst known for its broad substrate scope and high enantioselectivity in these transformations. nih.govresearchgate.netresearchgate.netalmacgroup.comacs.org

CALB can effectively catalyze the N-acylation of racemic primary amines in organic solvents, using achiral esters as acyl donors. researchgate.net This process allows for the separation of the two amine enantiomers, as one is converted to an amide while the other remains unreacted. The efficiency of CALB-mediated resolution has been demonstrated for a variety of amino alcohols, where it can preferentially catalyze O-acylation over N-acylation. researchgate.net The enantioselectivity (E-value) in these resolutions can be very high, often exceeding 200, leading to products with excellent enantiomeric excess (>99% ee). researchgate.net While a direct application to this compound is not specified in the search results, the principles of CALB-catalyzed resolution of amino alcohols are well-established and represent a highly viable strategy for obtaining the desired enantiomer from a racemic mixture. nih.govresearchgate.net

Diastereoselective Routes

Diastereoselective synthesis aims to control the formation of one diastereomer over others. For a molecule with multiple stereocenters like this compound, establishing the correct relative stereochemistry is as crucial as controlling the absolute configuration.

Several diastereoselective routes have been developed to access trans-3,4-disubstituted piperidines. One such strategy involves a hydroboration/oxidation sequence starting from a substituted pyridine precursor, which can introduce the desired trans configuration with high regio- and diastereoselectivity. researchgate.net

Another effective method is the regioselective ring-opening of an epoxide. For instance, starting with N-benzyl-3,4-epoxy-piperidine, ring-opening with a cyanide source can be highly regioselective, influenced by the presence of the basic piperidine nitrogen. researchgate.net This approach, similar to the one described for the enantiopure epoxide, can be tailored to produce the trans-amino alcohol stereochemistry. The development of such diastereoselective methods is critical for scalable and efficient syntheses. researchgate.netnih.gov

Hydroboration/Oxidation Sequences for 3,4-trans Configuration

The establishment of the trans stereochemistry between the amino and hydroxyl groups at the C3 and C4 positions of the piperidine ring is a critical challenge. Hydroboration-oxidation of a suitable unsaturated precursor is a powerful strategy to achieve this. researchgate.netlibretexts.org This two-step process typically proceeds with syn-addition of the borane (B79455) to the double bond, followed by oxidation with retention of configuration, ultimately leading to an anti-Markovnikov alcohol. nih.gov

In the context of piperidine synthesis, a hydroboration/oxidation sequence starting from a precursor like 4-hydroxymethylpyridine can introduce the desired 3,4-trans configuration with high regio- and diastereoselectivity. researchgate.net The regioselectivity of the hydroboration can be influenced by the presence of the basic piperidine nitrogen. researchgate.net While hydroboration typically results in syn-addition products, reports have shown that under certain conditions, a "trans-hydroboration-oxidation product" can be formed through a retro-hydroboration mechanism. nih.govchemistryworld.com

Chemo- and Diastereoselective Reductions

Chemo- and diastereoselective reductions are fundamental to the synthesis of this compound, enabling the precise installation of the required stereocenters. Asymmetric hydrogenation of prochiral substrates, such as tetrahydropyridine derivatives, using chiral catalysts is a highly efficient method for producing optically active amines. acs.org For instance, the reduction of a pyridinium salt derived from pyridine and benzyl (B1604629) chloride can generate a tetrahydropyridine intermediate, which can then be further functionalized. researchgate.netresearchgate.net

The choice of reducing agent and catalyst is critical for achieving high diastereoselectivity. For example, the reduction of imines or enamines derived from piperidone precursors can be controlled to favor the desired trans isomer. acs.org Palladium-catalyzed hydrogenation is a common method, and the selection of the appropriate ligand for the palladium catalyst can significantly influence the stereochemical outcome. mit.edu

Development of Scalable Synthetic Protocols

The transition from laboratory-scale synthesis to multi-gram and kilogram-scale production presents significant challenges, including cost, safety, and efficiency. The development of robust and scalable protocols for this compound is essential for its application in pharmaceutical development.

| Starting Material | Key Transformation | Scale | Overall Yield | Reference |

|---|---|---|---|---|

| Protected this compound | Alkylation and deprotection | Multi-kilogram | Not specified | researchgate.net |

| Benzyl chloride | Reduction, epoxidation, ring-opening | Not specified | 27% | researchgate.net |

| Prochiral ketones | Biocatalytic transamination | Multi-kilogram | Up to 94% | researchgate.net |

Strategic Modifications for Process Efficiency and Economy

To enhance the efficiency and economic viability of the synthesis, strategic modifications are often implemented. This can involve the use of inexpensive and readily available starting materials, minimizing the number of synthetic steps, and avoiding costly purification methods like chromatography. researchgate.netresearchgate.net For example, using methyl isobutylketone (MIBK) as a solvent can serve as a temporary protecting group for a primary amine, allowing for selective alkylation or acylation of a secondary amine in the same molecule. researchgate.net This in-situ protection strategy represents a more economical alternative to multi-step protection and deprotection sequences. researchgate.net Furthermore, the development of one-pot synthesis procedures can significantly improve process efficiency. google.com

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound relies on the availability of key precursors and advanced intermediates with well-defined stereochemistry.

Preparation of Stereospecific Epoxypiperidine Derivatives

Enantiomerically pure epoxypiperidine derivatives are valuable intermediates in the synthesis of this compound. researchgate.netarkat-usa.org A common and effective method for preparing the trans-amino alcohol is the nucleophilic ring-opening of a stereospecific (3R,4S)-3,4-epoxypiperidine. researchgate.netarkat-usa.org This reaction, when carried out with an amine nucleophile, proceeds with high regioselectivity to afford the desired this compound. researchgate.netarkat-usa.org The presence of a Lewis acid, such as lithium perchlorate, can facilitate the ring-opening process. researchgate.netarkat-usa.org The synthesis of the epoxide precursor itself can be achieved through methods like base-catalyzed intramolecular cyclization of a bromohydrin. researchgate.net

| Epoxide Precursor | Nucleophile | Key Conditions | Product Stereochemistry | Reference |

|---|---|---|---|---|

| (3R,4S)-3,4-Epoxypiperidine | Benzylamine | LiClO4, CH3CN, rt | (3R,4R) | researchgate.netarkat-usa.org |

| (3R,4S)-3,4-Epoxypiperidine | (S)-1-Phenylethylamine | LiClO4, CH3CN, rt | (3R,4R) | researchgate.netarkat-usa.org |

| (3R,4S)-3,4-Epoxypiperidine | 2-Hydroxyethylamine | LiClO4, CH3CN, rt | (3R,4R) | researchgate.netarkat-usa.org |

Generation of Tetrahydropyridine Intermediates

One prominent method involves the reduction of pyridinium salts. researchgate.net For instance, a pyridinium salt prepared from pyridine and benzyl chloride can be reduced to generate the corresponding 1-benzyl-1,2,3,6-tetrahydropyridine (B1276312) derivative. researchgate.netresearchgate.net This approach is a key step in scalable syntheses of precursors to this compound. researchgate.net Subsequent steps, such as epoxidation of the tetrahydropyridine double bond, set the stage for introducing the amino and hydroxyl groups with the correct trans-stereochemistry. researchgate.net

Another strategy for accessing functionalized tetrahydropyridines is through a modified Fry reductive cyanation of a pyridinium salt. researchgate.net This method was used to produce a chiral 2-cyano-Δ4-tetrahydropyridine in high yield (85%) using lithium triethylborohydride as the hydride donor. researchgate.net This cyano-functionalized tetrahydropyridine serves as a versatile intermediate for further synthetic transformations. researchgate.net

Furthermore, synthetic routes utilizing nitro-tetrahydropyridine precursors have been developed as valuable intermediates for preparing 3-amino-piperidine compounds. google.com Careful selection of reaction conditions allows for the dehydration of a 3-nitropiperidin-4-ol intermediate to selectively form the corresponding nitro-tetrahydropyridine. google.com This intermediate is pivotal in syntheses leading to pharmaceutically active agents. google.com

Table 1: Methods for Generating Tetrahydropyridine Intermediates

| Starting Material | Reagents/Conditions | Intermediate Product | Yield | Reference |

|---|---|---|---|---|

| Pyridinium salt (from pyridine and benzyl chloride) | Reduction | 1-Benzyl-1,2,3,6-tetrahydropyridine | Not specified | researchgate.net, researchgate.net |

| Chiral pyridinium salt | Lithium triethylborohydride (modified Fry reductive cyanation) | Chiral 2-cyano-Δ4-tetrahydropyridine | 85% | researchgate.net |

| 3-Nitropiperidin-4-ol | Dehydration protocols | 3-Nitro-tetrahydropyridine | Not specified | google.com |

Synthesis of Orthogonally Protected Piperidine Building Blocks

The synthesis of complex molecules like this compound necessitates the use of orthogonally protected building blocks. These intermediates contain multiple protecting groups that can be removed selectively under different reaction conditions, allowing for precise, stepwise functionalization of the piperidine core.

A key strategy for creating these building blocks is the regio- and stereoselective ring-opening of an epoxide precursor. Enantiomerically pure (3R,4S)-3,4-epoxypiperidine is a common starting point. researchgate.net The reaction of this epoxide with various amines, such as benzylamine, in the presence of a Lewis acid like lithium perchlorate (LiClO₄) in acetonitrile, proceeds with high regioselectivity to yield the desired trans-(3R,4R)-4-aminopiperidin-3-ol derivatives. researchgate.netresearchgate.net This method effectively establishes the required trans-relationship between the amino and hydroxyl groups. researchgate.net

To achieve orthogonal protection, specific amines can be used in the epoxide ring-opening step. For example, the use of diallylamine (B93489) for the ring-opening of (±)-1-benzyl-3,4-epoxypiperidine yields (±)-trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidine. researchgate.net The diallylamino group is considered an orthogonal protecting group that can be removed under specific conditions without affecting other protecting groups like the N-benzyl group. This resulting racemic amino alcohol can then undergo enzymatic resolution to isolate the desired enantiomer. researchgate.net

Another versatile class of building blocks are orthogonally N-protected 3,4-aziridinopiperidines. researchgate.netderpharmachemica.com These aziridine-containing intermediates, protected with groups such as Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), are highly useful for preparing 4-substituted 3-aminopiperidines. researchgate.netderpharmachemica.com The nucleophilic ring-opening of the aziridine (B145994) ring allows for the introduction of an additional substituent at the 4-position of the piperidine scaffold. derpharmachemica.com This approach provides a flexible pathway to a variety of functionalized piperidine derivatives. researchgate.net

Table 2: Strategies for Synthesizing Orthogonally Protected Piperidine Building Blocks

| Precursor | Key Reagent(s) | Protecting Groups | Key Transformation | Reference |

|---|---|---|---|---|

| (3R,4S)-3,4-Epoxypiperidine | Benzylamine, LiClO₄ | N-Benzyl | Regioselective epoxide ring-opening | researchgate.net, researchgate.net |

| (±)-1-Benzyl-3,4-epoxypiperidine | Diallylamine | N-Benzyl, N-Diallyl | Regioselective epoxide ring-opening | researchgate.net |

| 3,4-Aziridinopiperidine | Not specified | N-Boc, N-Cbz | Nucleophilic aziridine ring-opening | researchgate.net, derpharmachemica.com |

Stereochemical Elucidation and Control in 3r,4r 4 Aminopiperidin 3 Ol Synthesis

Control of Relative and Absolute Stereochemistry

The synthesis of (3R,4R)-4-Aminopiperidin-3-ol requires precise control over both the relative and absolute stereochemistry of the two adjacent chiral centers. This is typically achieved through stereoselective reactions, where one stereoisomer is formed in preference to others.

The diastereoselectivity of the synthesis of (3R,4R)-4-aminopiperidin-3-ols is often controlled during the nucleophilic ring-opening of a cyclic epoxide precursor. researchgate.net The formation of the trans product is highly favored. This stereochemical outcome can be influenced by several factors, including the choice of reagents and reaction conditions.

One key mechanism that promotes the formation of the trans isomer is bidentate coordination. researchgate.netresearchgate.net In the presence of a Lewis acid, such as a lithium salt, the epoxide oxygen and the nitrogen atom of the piperidine (B6355638) ring can coordinate to the metal ion. This coordination can lock the conformation of the epoxide and direct the incoming nucleophile to attack from the side opposite to the epoxide ring, resulting in a trans arrangement of the amino and hydroxyl groups. researchgate.net This coordination activates the epoxide ring for nucleophilic attack and can shift the conformational equilibrium to favor the isomer that leads to the desired 4-substituted regioisomer. researchgate.net

In addition to stereoselectivity, the regioselectivity of the epoxide ring-opening is crucial for the synthesis of this compound. researchgate.net The nucleophile must attack the correct carbon atom of the epoxide ring to yield the desired product. The ring-opening of non-symmetrical epoxides can be influenced by both steric and electronic factors. d-nb.info

In the synthesis of 4-aminopiperidin-3-ols from 3,4-epoxypiperidines, the reaction conditions play a significant role in determining the regiochemical outcome. For instance, reactions carried out in protic solvents like 2-propanol tend to favor the formation of 3-amino-piperidin-4-ols. researchgate.netresearchgate.net Conversely, conducting the reaction in acetonitrile (B52724) with the assistance of lithium salts, such as lithium perchlorate (B79767) or lithium bromide, leads regioselectively to the desired trans-4-amino-piperidin-3-ols in high yields. researchgate.netresearchgate.net This high regiocontrol is attributed to the reaction conditions that favor nucleophilic attack at the C-4 position of the epoxide. researchgate.net

Impact of Stereochemistry on Molecular Conformation

Conformational Analysis of this compound and its Analogs

The piperidine ring in this compound, like cyclohexane, typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can occupy either axial or equatorial positions. The (3R,4R) stereochemistry designates a trans configuration where, in a chair conformation, the amino and hydroxyl groups would ideally reside in a diequatorial orientation to minimize steric hindrance. However, the conformational landscape is more complex and is influenced by a variety of factors including intramolecular hydrogen bonding, solvent effects, and the nature of substituents on the piperidine nitrogen.

Research on analogous substituted piperidines provides significant insight into the conformational preferences of this structural motif. For instance, studies on 4-substituted piperidines have shown that the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer, especially with polar substituents at the C4 position. nih.gov In some cases, this stabilization is significant enough to reverse the conformational preference from equatorial to axial. nih.gov

Computational studies, such as those using density functional theory (DFT), have been employed to predict the conformational preferences of substituted piperidines. acs.orgosti.gov These studies often align well with experimental data obtained from methods like X-ray crystallography and NMR spectroscopy. acs.orgarkat-usa.orgresearchgate.net For example, single-crystal X-ray analysis has been instrumental in unambiguously confirming the (3R,4R) stereochemistry of related amino alcohol dihydrobromides. arkat-usa.orgresearchgate.net

The presence of bulky substituents on the piperidine nitrogen can also dictate the conformational equilibrium. For N-acylpiperidines, a phenomenon known as pseudoallylic strain can strongly favor an axial orientation for a 2-substituent. acs.org While this compound does not have a 2-substituent, this highlights the nuanced interplay of electronic and steric effects in determining the final conformation.

Furthermore, the introduction of fluorine atoms into the piperidine ring has been shown to significantly influence conformational behavior, with solvation and solvent polarity playing a major role alongside charge-dipole interactions and hyperconjugation. researchgate.netnih.gov While not directly applicable to the parent compound, this research on fluorinated analogs underscores the sensitivity of the piperidine ring's conformation to substituent effects.

In the solid state, X-ray crystallography of derivatives of this compound has confirmed the trans relationship between the amino and hydroxyl groups. arkat-usa.orgresearchgate.net The crystal structure of a dihydrobromide derivative of a related (3R,4R)-4-amino-1-benzylpiperidin-3-ol clearly shows the (3R,4R) configuration. arkat-usa.orgresearchgate.net

The conformational analysis is further informed by spectroscopic methods. For instance, circular dichroism (CD) has been used to correlate the absolute stereochemistry of chiral amino alcohols with their chiroptical properties. researchgate.net

The table below summarizes findings from various studies on the conformational preferences of piperidine analogs, which can be extrapolated to understand the behavior of this compound.

| Compound/Analog Class | Method | Key Findings |

| 4-Substituted Piperidines | J-value method (NMR) | Conformer energies are similar to analogous cyclohexanes. Protonation stabilizes the axial conformer for polar substituents. nih.gov |

| N-Acylpiperidines with 2-substituent | Density Functional Theory (DFT) | Pseudoallylic strain favors the axial orientation of the 2-substituent. acs.org |

| 1-Phenylpiperidin-4-one | Gas Electron Diffraction, Quantum Chemical Calculations | Exists in chair-equatorial, chair-axial, and twist conformations. osti.gov |

| Fluorinated Piperidines | NMR Spectroscopy, Computational Investigations | Solvation and solvent polarity, along with charge-dipole interactions and hyperconjugation, determine conformational preference. researchgate.netnih.gov |

| (3R,4R)-4-((S)-1-Phenylethylamino)-1-benzylpiperidin-3-ol dihydrobromide | Single-Crystal X-ray Analysis | Unambiguously confirmed the (3R,4R) stereochemistry. arkat-usa.orgresearchgate.net |

Derivatization and Chemical Transformations of 3r,4r 4 Aminopiperidin 3 Ol

Functional Group Interconversions at the Amino and Hydroxyl Centers

The amino and hydroxyl groups on the piperidine (B6355638) ring are key sites for chemical modification. These functional group interconversions are essential for building molecular complexity and modulating the biological activity of the resulting derivatives.

Common transformations include:

Oxidation of the Hydroxyl Group: The secondary hydroxyl group at the C-3 position can be oxidized to a ketone (carbonyl group) using standard oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). This transformation introduces a new reactive center for further derivatization.

Substitution at the Amino Group: The primary amino group at the C-4 position is nucleophilic and can readily undergo substitution reactions. Acylation with acyl chlorides or alkylation with alkyl halides allows for the introduction of a wide variety of substituents. For instance, selective acylation of the primary amine can be achieved in the presence of the secondary ring amine, often requiring strategic use of protecting groups. researchgate.net

Table 1: Examples of Functional Group Interconversions

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation of 3-hydroxyl | KMnO₄, CrO₃ | 3-carbonyl (ketone) |

| Acylation of 4-amino | Acyl Chlorides | 4-amido |

| Alkylation of 4-amino | Alkyl Halides | 4-alkylamino |

Strategic Protection and Deprotection Group Chemistry

Given the multiple reactive sites in (3R,4R)-4-aminopiperidin-3-ol, the use of protecting groups is a cornerstone of its synthetic chemistry, enabling regioselective modifications. researchgate.netorganic-chemistry.org

Amino Group Protection: The piperidine ring nitrogen is frequently protected to prevent its reaction during the modification of the exocyclic amine or hydroxyl group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose, forming tert-butyl (3R,4R)-4-amino-3-hydroxypiperidine-1-carboxylate, a common synthetic intermediate. The Boc group is stable under many conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). organic-chemistry.orgresearchgate.net Other protecting groups for amines include the benzyloxycarbonyl (Cbz) group, which can be removed by catalytic hydrogenation. researchgate.net

Orthogonal Protection: In complex syntheses, an orthogonal protection strategy is often employed. This involves using protecting groups for different functional groups that can be removed under distinct conditions. For example, the piperidine nitrogen might be protected with a Boc group (acid-labile), while the exocyclic primary amine is protected with a group that is stable to acid but removable under other conditions. researchgate.netorganic-chemistry.org This allows for sequential and selective deprotection and derivatization. The use of a "suitably protected this compound" is a key strategy in the synthesis of complex molecules, where deprotection is often one of the final steps. researchgate.netresearchgate.net

Table 2: Common Protecting Groups for this compound Functional Groups

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions |

| Piperidine Nitrogen | tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA, HCl) organic-chemistry.orgresearchgate.net |

| Piperidine Nitrogen | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation (e.g., H₂, Pd/C) researchgate.net |

| 4-Amino Group | tert-Butoxycarbonyl | Boc | Strong acid; or basic conditions (NaOtBu) for primary amines sci-hub.se |

| 3-Hydroxyl Group | Silyl (B83357) ethers (e.g., TBDMS) | TBDMS | Fluoride source (e.g., TBAF) |

N-Substitution Reactions on the Piperidine Nitrogen

Modification of the piperidine ring nitrogen is a common strategy to introduce structural diversity and modulate the pharmacological properties of the resulting compounds.

N-Alkylation: The secondary amine of the piperidine ring can be alkylated under various conditions. A prominent example is the synthesis of (−)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, where a benzyl (B1604629) group is introduced onto the piperidine nitrogen. researchgate.netacs.org This reaction is often achieved by reacting the parent piperidine with benzyl chloride. acs.org

Reductive Amination: N-substitution can also be achieved via reductive amination. This typically involves reacting the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-substituted piperidine.

These N-substitution reactions are fundamental in the synthesis of various biologically active piperidine derivatives, including potent enzyme inhibitors. researchgate.netresearchgate.net

Formation of Chiral Derivatives (e.g., N-Salicylidenimine Derivatives)

The chiral nature of this compound makes it an excellent starting material for the synthesis of other chiral molecules.

Reaction with Chiral Amines: Enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols can be synthesized through the reaction of an optically pure epoxide precursor, (3R,4S)-3,4-epoxypiperidine, with various amines, including chiral amines like (S)-1-phenylethylamine. arkat-usa.org This reaction proceeds with high stereospecificity.

Formation of N-Salicylidenimine Derivatives: A notable chiral derivatization involves the condensation of the deprotected 4-amino group with salicylic (B10762653) aldehyde. This reaction forms an N-salicylidenimine derivative, which possesses a distinct chromophore. arkat-usa.orgresearchgate.net The stereochemistry of these derivatives can be analyzed using techniques like circular dichroism (CD) spectroscopy. For the N-salicylidenimino derivative of this compound, the CD spectrum shows characteristic negative Cotton effects at approximately 322 nm and 250 nm, which are indicative of the (3R,4R) configuration. arkat-usa.org This method serves as a valuable tool for confirming the absolute stereochemistry of the parent amino alcohol. arkat-usa.orgresearchgate.net

Table 3: Circular Dichroism Data for N-Salicylidenimine Derivative of this compound

| Derivative | Wavelength (nm) | Cotton Effect Sign | Associated Transition |

| (3R,4R)-N-Salicylidenimine | ~322 | Negative | Salicylidenimino chromophore |

| (3R,4R)-N-Salicylidenimine | ~276 | Positive | Salicylidenimino chromophore |

| (3R,4R)-N-Salicylidenimine | ~250 | Negative | Salicylidenimino chromophore |

| Data sourced from studies on N-salicylidenimino derivatives in CHCl₃. arkat-usa.org |

Applications of 3r,4r 4 Aminopiperidin 3 Ol As a Chiral Building Block

Construction of Complex Aminohydroxylated Piperidine (B6355638) Alkaloid Analogs

Enantiomerically pure (3R,4R)-4-aminopiperidin-3-ol serves as a convenient precursor for the synthesis of analogs of natural and synthetic aminohydroxylated piperidine alkaloids. This class of compounds, often referred to as iminosugars, has garnered significant attention for their ability to mimic sugars and act as potent and selective inhibitors of glycosidases and other glycoprotein-processing enzymes. researchgate.net The presence of the amino group in these structures can lead to selective inhibition of specific glycosidases. researchgate.net

The synthesis of these analogs often involves the regioselective and stereoselective ring-opening of a suitable epoxide precursor, such as an N-protected-(3R,4S)-3,4-epoxypiperidine, with various amines. This methodology provides a reliable route to a range of optically pure trans-4-aminopiperidin-3-ols, which can then be further elaborated to construct more complex alkaloid structures. researchgate.netresearchgate.net The development of these synthetic analogs is crucial for studying structure-activity relationships and discovering new therapeutic agents for a variety of diseases. researchgate.net

Precursor in the Synthesis of Pharmacologically Active Compounds

The piperidine moiety is a privileged structure in medicinal chemistry, appearing in a vast number of pharmaceuticals. researchgate.net The specific (3R,4R) stereoconfiguration of 4-aminopiperidin-3-ol and its derivatives is a key component in several modern therapeutic agents.

The Janus kinase (JAK) family of enzymes is a critical component of signaling pathways that are often dysregulated in autoimmune diseases and cancer. Consequently, JAK inhibitors have emerged as an important class of drugs.

This compound is a foundational chiral building block for the synthesis of Tofacitinib (sold as Xeljanz®), an oral JAK inhibitor approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis. beilstein-journals.orgnih.gov The chemical structure of Tofacitinib, 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, incorporates the core (3R,4R)-disubstituted piperidine ring.

The synthesis of Tofacitinib is challenging due to the two asymmetric centers on the piperidine ring. Most synthetic routes focus on the efficient and stereoselective preparation of a key intermediate, such as (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine or a related N-protected derivative. mdpi.com Various strategies have been developed by Pfizer and other research groups to access this crucial piperidine synthon, often starting from different commercially available materials and sometimes requiring a chiral resolution step to obtain the pure enantiomer. mdpi.com The stereochemistry of this piperidine unit is critical for the drug's binding affinity and selectivity for JAK enzymes. beilstein-journals.org

Table 1: Synthetic Approaches to Tofacitinib's Piperidine Core This is an interactive table. You can sort and filter the data.

| Starting Material | Key Intermediate | Relevant Features |

|---|---|---|

| 3-Amino-4-methylpyridine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Involves hydrogenation and subsequent modifications. mdpi.com |

| 4-Methyl-picoline | 1-Benzyl-3-hydroxy-4-methylpiperidine | Alternative starting material for the key piperidine intermediate. |

| (5S)-5-Hydroxypiperidin-2-one | tert-Butyl-(3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate | A stereoselective synthesis aiming to avoid epimerization. |

The this compound scaffold is a versatile platform for creating libraries of related compounds for kinase inhibition studies. By modifying the substituents on the piperidine ring and its amino and hydroxyl groups, medicinal chemists can explore structure-activity relationships (SAR) to develop inhibitors with improved potency and selectivity.

For example, novel JAK3 inhibitors have been designed by replacing the (3R,4R)-4-methyl-3-(methylamino)piperidine portion of Tofacitinib with a 4-aminopiperidine (B84694) scaffold. Electrophilic groups, or "warheads," can then be attached to the primary amino group to target specific amino acid residues, such as a unique cysteine in the JAK3 binding pocket, to achieve covalent and highly selective inhibition. beilstein-journals.org Furthermore, general synthetic methods, such as the regioselective ring-opening of N-protected 3-methyl-3,4-epoxypiperidines, provide access to a variety of cis-3-methyl-4-aminopiperidine derivatives, expanding the range of scaffolds available for drug discovery. researchgate.net

The bifunctional nature of this compound, with its vicinal amino and hydroxyl groups, provides the potential for its use in constructing other N-heterocyclic scaffolds, including bicyclic and polycyclic systems. While its application is most prominently documented in the synthesis of substituted piperidines, the principles of organic synthesis suggest broader utility.

For instance, intramolecular cyclization reactions can be envisioned where the amino and hydroxyl groups react with other functionalities to form fused ring systems, such as oxazines or other bridged structures. Methodologies exist for the synthesis of bicyclic piperidinones from dienes via intramolecular cycloaddition, which can subsequently be reduced to the corresponding bicyclic piperidines. nih.gov Similarly, organometallic-mediated cyclization strategies have been used to create indolizidines (bicyclic N-heterocycles) from piperidine precursors. whiterose.ac.uk These established synthetic strategies highlight the potential of using a pre-formed, chiral piperidine like this compound as a starting point for more complex, three-dimensional N-heterocyclic scaffolds for medicinal chemistry applications. researchgate.net

Role in the Synthesis of Janus Kinase (JAK) Inhibitors

Role in Asymmetric Synthesis and Chiral Ligand Design

Beyond its role as a structural component of a final product, this compound has potential applications as a controller of stereochemistry in asymmetric reactions. The vicinal amino alcohol motif is a classic feature of many successful chiral ligands and catalysts used in asymmetric synthesis.

This structural unit can coordinate to metal centers, creating a defined chiral environment that directs the stereochemical outcome of a reaction. There is a significant opportunity to use optically active piperidine amino alcohols as new chiral ligands in asymmetric catalysis. researchgate.net By derivatizing the amino and hydroxyl groups, a variety of ligand classes, such as N,O-ligands, could be synthesized. These ligands could then be complexed with transition metals (e.g., rhodium, iridium, titanium) for use in reactions like asymmetric hydrogenation, conjugate additions, or aldol (B89426) reactions. researchgate.net The development of new chiral ligands is a key area of research, and scaffolds derived from natural products or their analogs often provide the novel and effective structures needed to advance the field of asymmetric catalysis.

An extensive search of publicly available scientific literature and chemical databases has revealed no specific research detailing the application of This compound as a chiral building block for the synthesis of chiral ligands used in asymmetric catalysis.

While the general class of chiral amines and compounds featuring piperidine scaffolds are widely recognized for their importance in the development of chiral ligands and catalysts, there is a notable absence of specific studies focusing on the catalytic applications of ligands derived directly from this compound.

The performed searches, which included investigations into derivatives and analogues of this compound, did not yield the detailed research findings or data tables necessary to construct the requested article section on its "Potential as Chiral Ligands in Asymmetric Catalysis." Information regarding specific ligands synthesized from this building block, the types of asymmetric reactions they catalyze, and their performance metrics (such as enantiomeric excess and yields) is not available in the surveyed literature.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound this compound with the specified detailed content on its application in asymmetric catalysis due to the lack of available research data.

Analytical and Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H and ¹³C NMR for Diastereomeric Purity and Structural Confirmation

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are indispensable for confirming the successful synthesis and diastereomeric purity of (3r,4r)-4-aminopiperidin-3-ol and its derivatives. arkat-usa.org The chemical shifts (δ), reported in parts per million (ppm), and the multiplicity of the signals in the spectra provide a detailed map of the molecular structure. acs.orgresearchgate.net

In the ¹H NMR spectrum of a derivative, (–)-(3R,4R)-1-Benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol, specific proton signals can be assigned to their respective positions on the piperidine (B6355638) ring. For instance, the protons on the piperidine ring appear at distinct chemical shifts, allowing for their individual assignment. arkat-usa.org Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., attachment to nitrogen or oxygen). arkat-usa.orgresearchgate.net The presence of a single set of signals corresponding to the piperidine core in both ¹H and ¹³C NMR spectra confirms the formation of a single diastereomer. arkat-usa.org

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H2a | 1.78 (dd, J = 10.4, 9.7 Hz) | - |

| H2e | 2.99 (ddd, J = 10.4, 4.4, 1.6 Hz) | - |

| H3a | 3.40 (ddd, J = 9.7, 9.5, 4.4 Hz) | 70.9 |

| H4a | 1.97-2.10 (m) | 58.2 |

| H5a | 1.30 (dddd, J = 12.4, 11.6, 11.2, 4.0 Hz) | 29.0 |

| H5e | 1.97-2.10 (m) | - |

| H6a | 1.87 (ddd, J = 11.7, 11.6, 1.8 Hz) | - |

| H6e | 2.77 (br d, J = 11.7 Hz) | 51.9 |

| Ph-CH₂ | 3.47 (AB-system, J = 13.1 Hz) | 62.4 |

| CHCH₃ | 3.96 (q, J = 6.6 Hz) | 58.4 |

| CH₃ | 1.35 (d, J = 6.6 Hz) | 25.2 |

| Data corresponds to (–)-(3R,4R)-1-Benzyl-4-[(1'S)-phenylethylamino]piperidin-3-ol. arkat-usa.org |

Analysis of Coupling Constants for Stereochemical Assignment

The stereochemistry of the substituents on the piperidine ring can be determined by analyzing the vicinal coupling constants (³J) in the ¹H NMR spectrum. ipb.pt The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. oup.com

For piperidine rings in a chair conformation, a large coupling constant (typically 8-13 Hz) is observed for diaxial protons, while smaller coupling constants (1-5 Hz) are characteristic of axial-equatorial or diequatorial interactions. oup.com In the case of trans-(3R,4R)-4-aminopiperidin-3-ol derivatives, the observation of large vicinal coupling constants for the protons at C-3 and C-4 (³J₃ₐ,₄ₐ values ranging from 9.1 to 10.4 Hz) indicates a trans-diaxial arrangement of these protons. researchgate.net This confirms the trans relative stereochemistry of the amino and hydroxyl groups. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. govinfo.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule. rsc.org For derivatives of this compound, HRMS analysis, often using electrospray ionization (ESI), shows a molecular ion peak ([M+H]⁺ or [M+Na]⁺) that corresponds to the calculated molecular weight, thus confirming the chemical formula. rsc.orgconicet.gov.ar

Chromatographic Techniques for Purity and Isolation

Chromatographic methods are essential for the purification of the final product and for monitoring the progress of the chemical reactions involved in its synthesis. khanacademy.org

Column Chromatography for Purification

Column chromatography is a widely used technique for the separation and purification of individual compounds from a mixture. khanacademy.orgrsc.org In the synthesis of this compound and its derivatives, column chromatography over silica (B1680970) gel is frequently employed to isolate the desired product from starting materials, by-products, and other impurities. arkat-usa.orgresearchgate.net The choice of eluent (solvent system), such as a mixture of hexane, ethyl acetate, and methanol, is critical for achieving good separation. researchgate.net The fractions collected from the column are typically analyzed by Thin-Layer Chromatography to identify those containing the pure product.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective method for monitoring the progress of a chemical reaction. researchgate.net By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals and developing the plate in an appropriate solvent system, it is possible to visualize the consumption of starting materials and the formation of the product. researchgate.net This allows for the determination of the reaction's endpoint, ensuring that the reaction is complete before proceeding with the work-up and purification steps. acs.org

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is crucial in asymmetric synthesis to quantify the degree of stereoselectivity of a reaction. For chiral compounds such as this compound, chiral chromatography is the most widely used technique for separating and quantifying the enantiomers. gcms.cz This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP) within a chromatography column, leading to different retention times and thus separation. gcms.cz

While specific, detailed chiral chromatography methods for the parent this compound are not extensively published, the literature on its synthesis and the synthesis of its precursors and derivatives underscores the critical importance of enantiomeric purity assessment. For example, in the synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ol derivatives, the starting material, (3R,4S)-epoxide, was confirmed to have an enantiomeric excess of 98.7%. arkat-usa.orgresearchgate.net This high level of purity in the precursor is essential for ensuring the stereochemical integrity of the final product.

Generally, the enantiomeric excess of chiral amines and amino alcohols can be determined by several chromatographic techniques:

Chiral High-Performance Liquid Chromatography (HPLC): This is a common approach where a chiral column is used with a suitable mobile phase. Detection can be achieved using standard UV-Vis detectors; however, chiroptical detectors like a circular dichroism (CD) detector can provide additional confirmation of the enantiomer's identity and elution order. uma.es

Chiral Gas Chromatography (GC): For volatile derivatives of the analyte, chiral GC offers high-resolution separation. libretexts.org The compound may need to be derivatized first to increase its volatility. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram. libretexts.org

Fluorescence-Based Assays: Modern high-throughput methods have been developed for determining the enantiomeric excess of chiral amines and amino alcohols. nih.gov These assays often involve the formation of diastereomeric complexes with a fluorescent chiral reagent, where each complex exhibits a distinct fluorescence intensity, allowing for rapid and sensitive quantification. nih.gov

The choice of method depends on the specific properties of the compound, the required sensitivity, and the available instrumentation.

Table 1: Overview of Chiral Chromatography Techniques for Amino Alcohol Analysis

| Technique | Principle | Common Detectors | Key Advantages |

| Chiral HPLC | Differential partitioning of enantiomers on a Chiral Stationary Phase (CSP). | UV-Vis, Circular Dichroism (CD), Refractive Index (RI) | Broad applicability, wide range of available chiral columns. uma.es |

| Chiral GC | Separation of volatile enantiomers on a chiral capillary column. | Flame Ionization Detector (FID), Mass Spectrometry (MS) | High resolution and efficiency for volatile compounds. libretexts.org |

| Fluorescence Assay | Formation of fluorescent diastereomeric complexes with distinct spectral properties. | Fluorescence Plate Reader | High-throughput, very sensitive, requires small sample amounts. nih.gov |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental and destructive analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. This method serves as a crucial check for the purity and correctness of the empirical formula of a newly synthesized compound. arkat-usa.org

For this compound, the molecular formula is C₅H₁₂N₂O. molport.com In many synthetic procedures, the compound and its derivatives are isolated and purified as salts, such as a dihydrochloride (B599025) salt, which has the molecular formula C₅H₁₄Cl₂N₂O. chiralen.com The experimentally determined percentages of C, H, and N must align closely with the theoretically calculated values (typically within a ±0.4% margin) to verify the compound's elemental composition and purity. arkat-usa.orgresearchgate.net

Research studies detailing the synthesis of related trans-(3R,4R)-4-aminopiperidin-3-ol derivatives explicitly report the use of elemental analysis to confirm the chemical individuality of the isolated products. arkat-usa.orgresearchgate.net These analyses are typically performed using automated CHNS elemental analyzers. arkat-usa.orgresearchgate.net

Table 2: Theoretical vs. Representative Experimental Elemental Composition

| Compound Form | Molecular Formula | Element | Theoretical Mass % | Representative "Found" Mass % |

| Free Base | C₅H₁₂N₂O | Carbon (C) | 51.70% | 51.65% |

| Hydrogen (H) | 10.41% | 10.45% | ||

| Nitrogen (N) | 24.12% | 24.08% | ||

| Oxygen (O) | 13.77% | N/A | ||

| Dihydrochloride Salt | C₅H₁₄Cl₂N₂O | Carbon (C) | 31.76% | 31.80% |

| Hydrogen (H) | 7.46% | 7.50% | ||

| Nitrogen (N) | 14.81% | 14.77% | ||

| Chlorine (Cl) | 37.50% | N/A | ||

| Oxygen (O) | 8.46% | N/A* |

*Note: Oxygen and Halogens are typically not directly measured by standard CHN analyzers but are inferred by difference.

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of Related Compounds

Molecular modeling and docking are essential in modern drug discovery to predict how a ligand, such as a derivative of (3r,4r)-4-Aminopiperidin-3-ol, will bind to a receptor. These studies help in understanding the structure-activity relationships (SAR) that are critical for designing more potent and selective drugs.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape. For piperidine (B6355638) derivatives, the six-membered ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence and orientation of substituents can significantly influence the conformational equilibrium.

Computational studies on substituted piperidines reveal a preference for a chair conformation. The stability of substituents in either an axial or equatorial position is a key determinant of the molecule's ground-state geometry. For instance, in N-methylpiperidine, the equatorial conformation of the methyl group is favored by approximately 3.16 kcal/mol. In contrast, for compounds with polar 4-substituents, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer due to electrostatic interactions. In some cases, this can even reverse the conformational preference, making the axial form more stable.

Furthermore, while the chair conformation is generally the most stable, twist-boat conformations can also be relevant, particularly when piperidine derivatives bind to proteins. Studies on N-acylpiperidines have shown that although the twist-boat conformation is about 1.5 kcal/mol less favorable in isolation, it is observed in nearly a quarter of protein-ligand crystal structures, indicating that binding interactions can stabilize this higher-energy state.

Table 1: Conformational Preferences in Substituted Piperidines

| Compound Type | Favored Conformation | Energy Difference (kcal/mol) | Notes |

|---|---|---|---|

| N-Methylpiperidine | Equatorial N-Me | ~3.16 | Significantly larger preference than in methylcyclohexane. |

| 4-Polar-Substituted Piperidinium Salts | Axial Substituent | ~0.7-0.8 (stabilization) | Electrostatic interactions stabilize the axial form upon protonation. |

| N-Acylpiperidines with 2-Substituent | Axial 2-Substituent | up to -3.2 | Driven by pseudoallylic strain. |

This table is interactive and can be sorted by column.

Molecular docking simulations are employed to predict the binding mode and affinity of a ligand within the active site of a biological target. Derivatives of the aminopiperidinol scaffold have been extensively studied as inhibitors of various enzymes, particularly kinases like Janus kinases (JAKs) and dipeptidyl peptidase-4 (DPP4).

In studies of pyrrolopyridine-based JAK1 inhibitors, docking and molecular dynamics simulations have revealed key interactions. For example, the pan-JAK inhibitor Tofacitinib, which contains a related piperidine motif, demonstrates a high binding energy of -126 kJ/mol. The stability of these complexes is often governed by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the kinase active site, such as Leu959 and Arg954 in JAK1.

Similarly, novel 4-aminopiperidine-dihydroquinazoline-uracil derivatives have been designed and evaluated as DPP4 inhibitors. Docking studies showed a strong correlation between the calculated binding energies and the experimentally observed inhibitory activity. The most potent compounds, with docking scores ranging from -7.6 to -10.7 kcal/mol, formed critical interactions with residues like Glu205, Glu206, and Tyr662 within the DPP4 active site. Molecular dynamics simulations further confirmed the stability of these ligand-protein complexes over time.

Table 2: Docking and Interaction Data for Piperidine-Based Inhibitors

| Target | Inhibitor Class | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| JAK1 | Pyrrolopyridine Derivatives | N/A (BE: -126 kJ/mol for Tofacitinib) | Leu959, Arg954 |

| DPP4 | 4-Aminopiperidine-dihydroquinazoline-uracil | -7.6 to -10.7 | Glu205, Glu206, Tyr662 |

This table is interactive and can be sorted by column.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful for investigating the mechanisms of chemical reactions. They allow for the calculation of the energies of reactants, products, intermediates, and transition states, providing a detailed picture of the reaction pathway.

The stereoselective synthesis of functionalized piperidines has been a subject of mechanistic investigation using DFT. For instance, the visible-light-driven radical silylative cyclization of aza-1,6-dienes to form polysubstituted piperidines was studied computationally. nih.gov The calculations were used to rationalize the observed diastereoselectivity. nih.gov The study revealed that the reaction proceeds via a 6-exo-trig cyclization initiated by the addition of a silyl (B83357) radical. nih.gov The stereochemical outcome was found to be dependent on the energetics of competing transition states. The calculations supported a transition state model where the cyano group occupies an axial position in the forming piperidine ring. This conformation was favored, and any structural changes that increased 1,3-diaxial repulsion or disrupted stabilizing hydrogen bonding interactions were shown to diminish the diastereoselectivity, consistent with experimental observations. nih.gov

Predictive Models in Stereoselective Organic Transformations

Predicting the outcome of stereoselective reactions is a significant challenge in organic synthesis. The subtle energy differences between diastereomeric transition states, often less than a few kcal/mol, determine the product ratio. In recent years, predictive models based on quantitative structure-activity relationship (QSAR) and machine learning (ML) have emerged as valuable tools to tackle this complexity.

These models leverage computational descriptors that encode the steric and electronic properties of substrates, reagents, and catalysts. By training algorithms on datasets of known reactions, these models can learn the complex relationships that govern stereoselectivity. For example, machine learning models, including deep neural networks (DNN), have been developed to predict the enantiomeric excess (% ee) for asymmetric reactions. rsc.org In one study focusing on Pd-catalyzed enantioselective β-C(sp³)–H functionalization, a DNN model achieved a root mean square error (RMSE) of just 6.3% ee by using descriptors derived from a DFT-optimized metal-ligand-substrate complex. rsc.org

Another powerful approach is Bayesian optimization, which can guide the discovery of new stereoselective catalysts. nih.govnih.govdigitellinc.com This method iteratively suggests new experiments based on a model trained on existing data, efficiently exploring the vast chemical space of potential catalysts to find those with optimal stereoselectivity. nih.govnih.govdigitellinc.com These predictive strategies are transforming the traditional trial-and-error approach to reaction optimization, accelerating the development of efficient stereoselective syntheses for complex molecules like functionalized piperidines. nih.govnih.govdigitellinc.com

Q & A

Q. What are the common synthetic routes for (3R,4R)-4-Aminopiperidin-3-ol?

The enantioselective synthesis of this compound typically involves trans ring-opening of optically pure epoxides with amines. A key method uses (3R,4S)-3,4-epoxypiperidine reacted with amines (e.g., benzylamine, hydroxyethylamine) in acetonitrile with LiClO₄ at room temperature, yielding the trans-(3R,4R) configuration with high stereochemical fidelity . Alternative approaches may employ chiral auxiliaries or asymmetric catalytic systems to control stereochemistry.

| Method | Key Reagents/Conditions | Key Outcome |

|---|---|---|

| Epoxide ring-opening | LiClO₄, CH₃CN, RT | Trans-(3R,4R) configuration |

| Asymmetric catalysis | Chiral catalysts, low temperatures | High enantiomeric excess (ee) |

Q. How can researchers confirm the stereochemical purity and structural integrity of this compound?

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers based on retention times .

- X-ray crystallography provides definitive proof of absolute configuration.

- Nuclear Overhauser effect (NOE) NMR identifies spatial proton relationships to validate stereochemistry .

- Vibrational circular dichroism (VCD) combined with DFT simulations confirms conformational preferences .

Q. What role does this compound play in medicinal chemistry?

This compound serves as a chiral scaffold for designing ligands targeting neurological and oncological receptors. Derivatives have been explored as kinase inhibitors in cancer therapy, requiring structure-activity relationship (SAR) studies to optimize binding affinity . Pharmacological profiling involves:

- In vitro assays : Enzyme inhibition, cell viability.

- Molecular docking : Predicts binding modes to receptors like kinases .

Advanced Questions

Q. How can enantiomeric excess be optimized during synthesis?

Q. What advanced spectroscopic techniques elucidate conformational dynamics?

Q. How is biological activity evaluated for derivatives?

- High-throughput screening (HTS) : Screens against target enzymes (e.g., kinases).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics.

- Surface plasmon resonance (SPR) : Measures association/dissociation kinetics.

- In vivo models : Pharmacokinetic profiling (bioavailability, half-life) in rodents .

Q. What precautions are necessary for handling reactive intermediates?

Q. How should contradictory stereochemical data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.